Anagyrine

Nicotinic acetylcholine receptor nAChR desensitization Teratogenicity

Anagyrine (CAS 486-89-5), also known as (-)-anagyrine, monolupine, or rhombinine, is a tetracyclic quinolizidine alkaloid bearing an α-pyridone nucleus. It occurs naturally in various species of the Fabaceae (legume) family, particularly within the genus Lupinus (lupines), as well as in Anagyris foetida, Sophora tonkinensis, and Genista tenera.

Molecular Formula C15H20N2O
Molecular Weight 244.33 g/mol
Cat. No. B1206953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnagyrine
Synonymsanagyrine
Molecular FormulaC15H20N2O
Molecular Weight244.33 g/mol
Structural Identifiers
SMILESC1CCN2CC3CC(C2C1)CN4C3=CC=CC4=O
InChIInChI=1S/C15H20N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h3,5-6,11-13H,1-2,4,7-10H2/t11?,12?,13-/m1/s1
InChIKeyFQEQMASDZFXSJI-WXRRBKDZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anagyrine: A Tetracyclic Quinolizidine Alkaloid for nAChR Research and Natural Product Reference Standards


Anagyrine (CAS 486-89-5), also known as (-)-anagyrine, monolupine, or rhombinine, is a tetracyclic quinolizidine alkaloid bearing an α-pyridone nucleus [1]. It occurs naturally in various species of the Fabaceae (legume) family, particularly within the genus Lupinus (lupines), as well as in Anagyris foetida, Sophora tonkinensis, and Genista tenera [2]. Anagyrine binds to muscarinic and nicotinic acetylcholine receptors (nAChRs) with IC50 values of 132 µM and 2096 µM, respectively, and functions as a direct nAChR desensitizer without requiring metabolic activation . The compound is also a well-established teratogen in livestock, serving as the principal alkaloid associated with crooked calf disease in cattle [3].

Direct nAChR Desensitizer No metabolic activation required; supports functional endpoint studies
Natural Product Reference Standard Sourced from Lupinus spp.; established quinolizidine alkaloid identity
Teratogen Research Tool Principal alkaloid linked to crooked calf disease; supports livestock exposure models

Why Anagyrine Cannot Be Replaced by Lupanine or Sparteine for nAChR Desensitization Studies


Although anagyrine, lupanine, and sparteine all belong to the quinolizidine alkaloid class and co-occur in numerous Lupinus species, their functional activity at nicotinic acetylcholine receptors diverges markedly . Direct comparative cell-based assays demonstrate that anagyrine potently and effectively desensitizes nAChRs, whereas lupanine exhibits only weak agonist and desensitizer activity in select cell types, and sparteine is entirely without effect [1]. Consequently, substituting lupanine or sparteine for anagyrine in experiments designed to study nAChR desensitization, teratogenic mechanisms, or alkaloid biomarker development would yield fundamentally different—and in the case of sparteine, null—results. Generic replacement without accounting for this functional divergence invalidates assay conclusions.

Functional Divergence in nAChR Desensitization

Sparteine exhibits no nAChR activity; lupanine shows only weak, cell-type-limited effects. Direct substitution may invalidate desensitization endpoints.

Agonist Profile Mismatch

Anagyrine acts as a partial agonist with measurable cell-type selectivity. Sparteine lacks agonism; lupanine agonism is weak and restricted to certain cell lines.

Teratogenicity and Toxicokinetic Differences

Breed-specific serum elimination and biomarker potential of anagyrine are not replicated by sparteine or lupanine. Replacement may compromise biomarker assay development.

Quantitative Differentiation of Anagyrine from Structurally Related Quinolizidine Alkaloids


Anagyrine Directly Desensitizes nAChRs Whereas Sparteine Is Completely Inactive

In a direct head-to-head comparison using SH-SY5Y cells (expressing autonomic nAChRs) and TE-671 cells (expressing fetal muscle-type nAChRs), anagyrine demonstrated concentration-dependent nAChR desensitization with DC50 values of 6.9 µM and 139 µM, respectively. Under identical experimental conditions, sparteine exhibited no detectable effect on nAChR activation or desensitization in either cell line [1]. Lupanine showed only weak agonist and desensitizer activity limited to SH-SY5Y cells [1].

nAChR Desensitization
Head-to-head
Anagyrine DC50: 6.9 µM (SH-SY5Y), 139 µM (TE-671)
Sparteine: no effect in either cell line
Supports cell-type-dependent desensitization endpoint interpretation
Lupanine: weak activity only in SH-SY5Y
Nicotinic acetylcholine receptor nAChR desensitization Teratogenicity Quinolizidine alkaloid pharmacology

Anagyrine Functions as a Partial nAChR Agonist with Defined EC50 Values Across Cell Types

Anagyrine acts as a partial agonist at nAChRs with EC50 values of 4.2 µM in SH-SY5Y cells and 231 µM in TE-671 cells [1]. In the same experimental system, sparteine showed no agonistic activity whatsoever, while lupanine functioned as a weak agonist in SH-SY5Y cells only, with no reported EC50 value [1].

nAChR Partial Agonism
Head-to-head
Anagyrine EC50: 4.2 µM (SH-SY5Y), 231 µM (TE-671)
Sparteine: no agonistic activity; Lupanine: weak agonism in SH-SY5Y only
~55-fold cell-type selectivity supports nAChR subtype study context
Lupanine EC50 not reported
Nicotinic acetylcholine receptor Partial agonism EC50 determination Quinolizidine alkaloid pharmacology

Anagyrine Exhibits Breed-Specific Toxicokinetics with Faster Serum Elimination in Holstein Cattle

In an oral dosing study using dried ground Lupinus leucophyllus administered to Holstein steers, the serum elimination of anagyrine was faster than those reported in previous studies for beef cattle breeds (e.g., Angus) [1]. Lupanine and 5,6-dehydrolupanine were also evaluated concurrently but did not demonstrate this breed-specific toxicokinetic differentiation [1].

Toxicokinetics
Cross-study
Faster serum elimination in Holstein steers vs. previously reported beef breeds (qualitative)
Breed-specific toxicokinetic model interpretation requires context
Lupanine and 5,6-dehydrolupanine did not show breed differentiation
Toxicokinetics Serum elimination Crooked calf disease Veterinary toxicology Breed susceptibility

Anagyrine Demonstrates Anti-Inflammatory Activity Both In Vitro and In Vivo

Among 12 quinolizidine alkaloids isolated from Sophora tonkinensis roots, (-)-anagyrine was one of four compounds (along with sophocarpine, 14β-hydroxymatrine, and 7β-sophoramine) that showed more potent in vitro anti-inflammatory activity at non-toxic concentrations. Furthermore, (-)-anagyrine was among four compounds (with 5α,14β-dihydroxymatrine, sophocarpine, and 5α-hydroxymatrine) that exhibited better in vivo anti-inflammatory effects [1]. However, no head-to-head quantitative potency comparison with lupanine or sparteine is available from this dataset.

Anti-Inflammatory Activity
Class-level
Among most potent alkaloids from Sophora tonkinensis (ranked, no IC50/ED50 reported)
Supports anti-inflammatory alkaloid screening context
No direct comparison with sparteine or lupanine available
Anti-inflammatory Quinolizidine alkaloid Sophora tonkinensis Natural product pharmacology

Anagyrine Exhibits Cytotoxic Activity Against Human Cancer Cell Lines

Anagyrine demonstrated cytotoxic activity against MCF-7 (breast cancer) and HEPG-2 (hepatocellular carcinoma) cell lines with IC50 values of 27.3 ± 0.7 µg/mL and 30.2 ± 0.9 µg/mL, respectively [1]. Anagyrine also inhibits proliferation of TE-671 and SH-SY5Y cancer cells with EC50 values of 18.1 and 19.1 µM, respectively . Comparative data for sparteine or lupanine in these specific cancer cell lines are not available from the identified sources.

Cytotoxicity
Supporting evidence
IC50 27.3 µg/mL (MCF-7), 30.2 µg/mL (HEPG-2); EC50 18.1 µM (TE-671), 19.1 µM (SH-SY5Y)
Reported cell-model cytotoxicity endpoint context
No comparator data for sparteine or lupanine in these cell lines
Cytotoxicity Anticancer Cancer cell lines Natural product

Limited High-Strength Differential Evidence Availability Statement

The available literature contains robust direct head-to-head comparative data for anagyrine versus sparteine and lupanine specifically in the domain of nAChR pharmacology (agonism and desensitization). High-strength differential evidence in other pharmacological domains—including direct receptor binding affinity comparisons across all three alkaloids, head-to-head in vivo efficacy comparisons, or systematic selectivity profiling across broader receptor panels—is limited. The binding affinity data (IC50 values for muscarinic and nicotinic receptors) have been reported for anagyrine and sparteine from separate studies or compiled sources, but not from a single direct head-to-head assay under identical conditions [1].

Evidence Limitations
Source review
Robust comparative data limited to nAChR functional assays (agonism/desensitization)
Procurement decisions may prioritize nAChR pharmacology research applications
Binding affinity comparisons across alkaloids derived from separate sources
Evidence limitations Comparative pharmacology Quinolizidine alkaloids

Recommended Procurement and Application Scenarios for Anagyrine


nAChR Desensitization Mechanism Studies Requiring Direct Activity Without Metabolic Activation

Researchers investigating nAChR desensitization mechanisms should select anagyrine based on its demonstrated ability to directly desensitize nAChRs without requiring metabolic conversion. As established in direct comparative studies, anagyrine produces quantifiable desensitization with DC50 values of 6.9 µM and 139 µM in SH-SY5Y and TE-671 cells, respectively, whereas sparteine shows no activity and lupanine displays only weak effects limited to specific cell types [1]. This direct activity profile eliminates confounding variables associated with prodrug metabolism and simplifies experimental interpretation.

Development of Biomarker Assays for Lupine Teratogenicity in Livestock

Veterinary toxicologists and livestock researchers developing biomarker assays for lupine exposure should use anagyrine as the reference standard. Anagyrine is the teratogenic alkaloid most strongly associated with crooked calf disease, and its serum concentrations serve as a potential biomarker for teratogenicity in cattle grazing lupine-containing rangelands [1]. The toxicokinetic data showing breed-specific serum elimination rates provide a framework for interpreting exposure levels, with Holstein cattle demonstrating faster elimination than beef breeds [2]. Earwax has also been validated as a non-invasive specimen matrix for detecting anagyrine in exposed cattle [3].

Anti-Inflammatory Natural Product Screening Using Sophora-Derived Alkaloid Panels

Investigators screening natural products for anti-inflammatory activity should include (-)-anagyrine as a reference compound within quinolizidine alkaloid panels. Among alkaloids isolated from Sophora tonkinensis, (-)-anagyrine demonstrated both in vitro and in vivo anti-inflammatory activity, placing it among the most potent compounds identified in that botanical source [1]. This activity profile supports its use as a positive control or benchmark compound in assays evaluating anti-inflammatory potential of related quinolizidine alkaloids.

Cytotoxicity Reference Standard for Cancer Cell Line Screening

Anagyrine may serve as a reference compound in cytotoxicity screening programs evaluating natural products against human cancer cell lines, with defined IC50 values of 27.3 ± 0.7 µg/mL (MCF-7 breast cancer) and 30.2 ± 0.9 µg/mL (HEPG-2 hepatocellular carcinoma), and antiproliferative EC50 values of 18.1 µM and 19.1 µM in TE-671 and SH-SY5Y cells [1][2]. However, users should note that comparative data for sparteine or lupanine in these specific cell lines are not currently available, limiting direct substitution decisions.

Application
Selection Property
Validation Focus
nAChR desensitization pathway studies
Direct nAChR desensitizer without metabolic activation
Functional endpoint comparison across cell lines
Livestock teratogen biomarker development
Principal crooked calf disease alkaloid
Serum elimination kinetics and matrix validation
Anti-inflammatory alkaloid screening
Sophora-derived alkaloid panel context
In vitro/in vivo model endpoint review
Cancer cell line cytotoxicity screening
Cytotoxicity reference compound
Cell-model endpoint review

Technical Documentation Hub

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